molecular formula C10H12Cl2O4S B1428039 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride CAS No. 1342547-02-7

5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride

Cat. No. B1428039
M. Wt: 299.17 g/mol
InChI Key: SWDABNNNAZWZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is a chemical compound that belongs to the sulfonyl chloride family . It has a molecular weight of 299.17 . The IUPAC name for this compound is 5-chloro-2-(3-methoxypropoxy)benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride, can be achieved through various methods. One such method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is considered to be convenient, safe, and environmentally benign .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is 1S/C10H12Cl2O4S/c1-15-5-2-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Remember to consult specific literature or protocols for detailed experimental procedures and safety precautions when working with this compound. Always handle it with care due to its hazardous properties . If you need further information, feel free to ask! 😊

Safety And Hazards

This compound is classified as dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-2-(3-methoxypropoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O4S/c1-15-5-2-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDABNNNAZWZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3-methoxypropoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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